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Compound Name: 3-Fluoro-5-iodotoluene

Cat. No.: B1340146

An In-depth Technical Guide to 3-Fluoro-5-
iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-5-iodotoluene, also known by its IUPAC name 1-Fluoro-3-iodo-5-methylbenzene, is
a halogenated aromatic compound with significant applications as a versatile intermediate in
organic synthesis. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and
a methyl group on the benzene ring, provides multiple reactive sites for the construction of
complex molecular architectures. This guide provides a comprehensive overview of its
chemical structure, physicochemical properties, a detailed synthesis protocol, and its
applications in the pharmaceutical industry. The strategic positioning of the fluoro and iodo
groups makes this compound a valuable building block in cross-coupling reactions, enabling
the synthesis of novel drug candidates and other high-value chemical entities.

Chemical Structure and IUPAC Name

The chemical structure of 3-Fluoro-5-iodotoluene is characterized by a toluene backbone with
a fluorine atom at the C3 position and an iodine atom at the C5 position.

e Chemical Formula: C7HeFI
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IUPAC Name: 1-Fluoro-3-iodo-5-methylbenzene[1]

Synonyms: 3-Fluoro-5-iodotoluene, 3-Fluoro-5-methyliodobenzene

CAS Number: 491862-84-1[1]

SMILES: Cclcc(F)cc(l)cl

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 3-Fluoro-5-iodotoluene is presented in
Table 1. This data is essential for its handling, reaction setup, and purification.

Table 1. Physicochemical Properties of 3-Fluoro-5-iodotoluene

Property Value Reference
Molecular Weight 236.03 g/mol

Appearance Off-white to slight yellow solid

Density 1.773 g/mL at 25 °C

Boiling Point 207.4 °C

Flash Point 88 °C (closed cup)

Refractive Index n20/D 1.577

Spectroscopic Data:

While a complete, published high-resolution spectrum was not available, typical chemical shifts
for similar aromatic compounds can be estimated.

e H NMR: The aromatic protons are expected to appear in the range of d 6.5-7.5 ppm,
showing complex splitting patterns due to coupling with both fluorine and other protons. The
methyl protons would appear as a singlet around & 2.3 ppm.[2][3][4]

e 13C NMR: The aromatic carbons would resonate in the region of d 110-165 ppm. The carbon
bearing the fluorine atom will show a large C-F coupling constant. The carbon attached to
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the iodine atom will have a chemical shift in the lower end of the aromatic region, and the
methyl carbon will appear upfield, around & 20-25 ppm.[5][6]

e Mass Spectrometry (Electron lonization): The molecular ion peak (M*) would be observed at
m/z = 236. A prominent peak at m/z = 109 would correspond to the loss of an iodine atom.
Further fragmentation of the toluene backbone would also be expected.[7][8]

Experimental Protocols
Synthesis of 3-Fluoro-5-iodotoluene via Sandmeyer
Reaction

A common and effective method for the synthesis of aryl halides from aryl amines is the
Sandmeyer reaction.[9][10][11] This protocol outlines the synthesis of 3-Fluoro-5-iodotoluene
starting from 3-Fluoro-5-methylaniline.[12][13]

Reaction Scheme:

Step 2: Iodination

Kl (aq)

Arenediazonium Salt Heat »| 3-Fluoro-5-iodotoluene

Step 1: Diazotization

NaNO:z, HCI (aq)

3-Fluoro-5-methylaniline Hakie » Arenediazonium Salt

Click to download full resolution via product page
A representative synthesis pathway for 3-Fluoro-5-iodotoluene.
Materials:

e 3-Fluoro-5-methylaniline
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e Sodium nitrite (NaNO2)

e Concentrated Hydrochloric Acid (HCI)
e Potassium lodide (KI)

o Diethyl ether

o Saturated sodium bicarbonate solution
o Saturated sodium thiosulfate solution
e Brine

e Anhydrous magnesium sulfate

e Ice

Procedure:

 Diazotization:

o In a flask equipped with a magnetic stirrer, dissolve 3-Fluoro-5-methylaniline in a solution
of concentrated HCI and water, cooled to 0-5 °C in an ice bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the
temperature below 5 °C.

o Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the
diazonium salt.

o |odination:

o In a separate flask, dissolve potassium iodide in water.

o Slowly add the cold diazonium salt solution to the potassium iodide solution.
Effervescence (evolution of N2 gas) will be observed.
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o Gently heat the reaction mixture to room temperature and then to approximately 60 °C
until the gas evolution ceases.

o Work-up and Purification:
o Cool the reaction mixture to room temperature and extract the product with diethyl ether.

o Wash the combined organic layers sequentially with water, saturated sodium bicarbonate
solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

o The crude 3-Fluoro-5-iodotoluene can be further purified by column chromatography or
distillation.

Applications in Drug Development

3-Fluoro-5-iodotoluene serves as a key building block in the synthesis of pharmaceuticals,
primarily due to the differential reactivity of the C-l1 and C-F bonds. The carbon-iodine bond is
significantly more reactive in transition metal-catalyzed cross-coupling reactions, such as the
Suzuki-Miyaura coupling, allowing for the selective introduction of aryl or other organic moieties
at this position. The fluorine atom often remains intact and can enhance the metabolic stability
and binding affinity of the final drug molecule.[14]

While specific drug examples directly citing the use of 3-Fluoro-5-iodotoluene are proprietary,
its utility can be inferred from its structural motifs present in various clinical candidates and
approved drugs, particularly in oncology and for central nervous system disorders. Aryl halides
are foundational in the synthesis of numerous kinase inhibitors and other targeted therapies.

Representative Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction widely used in
the pharmaceutical industry. The C-I bond of 3-Fluoro-5-iodotoluene can be selectively
coupled with an organoboron reagent.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1340146?utm_src=pdf-body
https://www.benchchem.com/product/b1340146?utm_src=pdf-body
https://taylorandfrancis.com/knowledge/Engineering_and_technology/Chemical_engineering/Aryl_halides/
https://www.benchchem.com/product/b1340146?utm_src=pdf-body
https://www.benchchem.com/product/b1340146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

3-Fluoro-5-iodotoluene

Arylboronic Acid
(R-B(OH)2)

» Biaryl Product

Pd Catalyst
Base

Click to download full resolution via product page

Suzuki-Miyaura coupling of 3-Fluoro-5-iodotoluene.

Safety and Handling

3-Fluoro-5-iodotoluene is classified as acutely toxic if swallowed. Standard laboratory safety
precautions should be observed, including the use of personal protective equipment such as
gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-
ventilated fume hood.

e Hazard Class: Toxic

e Transport Information: UN 2810

Conclusion

3-Fluoro-5-iodotoluene is a valuable and versatile building block for organic synthesis,
particularly in the field of medicinal chemistry. Its distinct structural features allow for selective
functionalization, making it an important intermediate in the preparation of complex molecules
for drug discovery and development. The synthetic and reactive methodologies outlined in this
guide provide a foundation for its effective utilization in research and pharmaceutical
applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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